6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
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Overview
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a complex organic molecule that features a pyrimidine ring, a pyran ring, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-4,6-dimethylpyrimidine with thiourea under basic conditions to form 4,6-dimethylpyrimidin-2-thiol.
Thiomethylation: The 4,6-dimethylpyrimidin-2-thiol is then reacted with formaldehyde to introduce the thiomethyl group.
Formation of the Pyran Ring: The pyran ring is synthesized by a condensation reaction involving an appropriate diketone and an aldehyde under acidic conditions.
Esterification: The final step involves the esterification of the pyran ring with 2-(2-methoxyphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Due to its structural complexity, the compound can be explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their functions. The pyrimidine ring can mimic nucleotides, potentially interfering with DNA or RNA synthesis.
Catalysis: As a ligand, it can stabilize metal centers, facilitating various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidin-2-thiol: Shares the pyrimidine ring structure but lacks the pyran and phenoxyacetate moieties.
2-(2-Methoxyphenoxy)acetic Acid: Contains the phenoxyacetate moiety but lacks the pyrimidine and pyran rings.
4-Oxo-4H-pyran-3-yl Acetate: Contains the pyran ring but lacks the pyrimidine and phenoxyacetate moieties.
Uniqueness
The uniqueness of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This structural diversity makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-15-9-16(24)19(10-27-15)29-20(25)11-28-18-7-5-4-6-17(18)26-3/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWKHGZNNFIDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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